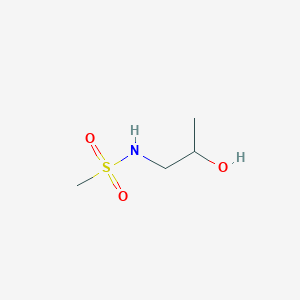

N-(2-hydroxypropyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxypropyl)methanesulfonamide is an organosulfur compound with the molecular formula C4H11NO3S. It features a sulfonamide group, which is a sulfonyl group (SO2) connected to an amine group (NH2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

作用机制

Target of Action

N-(2-hydroxypropyl)methanesulfonamide, also known as HPMA, is a compound that primarily targets intracellular components .

Mode of Action

This compound interacts with its targets through a process known as alkylation . The alkyl group of this compound undergoes fission and reacts within the intracellular environment . This interaction results in changes within the cell, although the specific changes depend on the particular target and the cellular context .

Biochemical Pathways

It is known that the compound can affect various cellular processes due to its ability to interact with different proteins within the cell . The downstream effects of these interactions can vary widely, depending on the specific proteins and pathways involved .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is taken up into cells via pinocytosis . Once inside the cell, the compound is cleaved by lysosomal enzymes, allowing for intratumoral drug release . The compound has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the specific cellular context. It is known that the compound can cause changes within the cell due to its interactions with various proteins . These changes can potentially lead to various downstream effects, including alterations in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to enter cells and interact with its targets can be affected by the properties of the cellular environment . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound .

准备方法

Synthetic Routes and Reaction Conditions

N-(2-hydroxypropyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

CH3SO2Cl+NH2CH2CH(OH)CH3→CH3SO2NHCH2CH(OH)CH3+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

N-(2-hydroxypropyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: 2-oxopropylmethanesulfonamide

Reduction: N-(2-hydroxypropyl)sulfinamide or N-(2-hydroxypropyl)sulfide

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

N-(2-hydroxypropyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

Methanesulfonamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.

N-(2-hydroxyethyl)methanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

N-(2-hydroxypropyl)benzenesulfonamide: Contains a benzene ring, which alters its chemical properties and applications.

Uniqueness

N-(2-hydroxypropyl)methanesulfonamide is unique due to its combination of a hydroxypropyl group and a sulfonamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in different fields.

生物活性

N-(2-hydroxypropyl)methanesulfonamide, commonly referred to as HPMA, is a hydrophilic polymer that has garnered significant attention in biomedical research due to its unique properties and potential applications in drug delivery systems, particularly for cancer therapy and inflammation treatment. This article delves into the biological activity of HPMA, exploring its pharmacokinetics, immunogenicity, and therapeutic efficacy based on various studies.

Pharmacokinetics and Biodistribution

HPMA copolymers have been extensively studied for their pharmacokinetic profiles and biodistribution characteristics. A notable study demonstrated that HPMA-based prodrugs exhibit arthrotropism , which refers to their ability to target joint tissues effectively. In an adjuvant-induced arthritis rat model, a specific HPMA copolymer conjugate showed significant accumulation in ankle synovial tissue, with a percentage of injected dose per gram (ID/g) reaching 1% at day 7 post-administration. This targeted delivery is crucial for enhancing therapeutic effects while minimizing systemic toxicity .

| Polymer Conjugate | Molecular Weight (×10³ g/mol) | ID/g in Ankle Synovial Tissue (%) | ID/g in Liver (%) | ID/g in Spleen (%) |

|---|---|---|---|---|

| P-Dex | 42 | 1.00 | 0.51 | 3.64 |

| P-L-Mw | 14 | 0.91 | Not reported | Not reported |

Immunogenicity Studies

The immunogenic potential of HPMA copolymers has also been investigated. Research indicated that the chemical structure of HPMA and its copolymers influences their ability to induce antibody formation in mice. Variations in side chain compositions were found to affect the specificity and magnitude of the immune response. For instance, side chains composed of oligopeptides elicited a stronger antibody response compared to those without such modifications . Importantly, neither the homopolymer nor the copolymers acted as mitogens in tissue culture settings, indicating a low propensity for inducing unwanted immune reactions .

Therapeutic Applications

HPMA copolymers have been explored as carriers for various therapeutic agents, particularly anticancer drugs. Studies have shown that these polymers can enhance the solubility and stability of poorly soluble drugs, improving their bioavailability and therapeutic efficacy. For example, hybrid hydrogels based on HPMA demonstrated enhanced drug encapsulation capabilities and controlled release profiles, making them suitable for delivering drugs like curcumin .

In a comparative study involving different polymeric micelles, it was observed that HPMA-based formulations exhibited superior tumor accumulation and prolonged blood circulation times compared to other delivery systems. This was attributed to the enhanced permeability and retention (EPR) effect commonly associated with tumor tissues .

Case Studies

- Cancer Treatment : A study involving HPMA conjugates linked with paclitaxel showed promising results in murine models of colon cancer. The polymer-bound formulation enhanced tumor selectivity while reducing systemic toxicity, thus offering a viable strategy for improving cancer therapies without increasing adverse effects .

- Inflammatory Diseases : In models of rheumatoid arthritis, HPMA conjugates demonstrated effective anti-inflammatory properties by targeting inflamed tissues directly. The sustained release of therapeutic agents from these conjugates led to significant reductions in joint swelling and inflammation markers .

属性

IUPAC Name |

N-(2-hydroxypropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVHDBKXHIMFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。